(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327172-79-1
Cat. No.: VC7282974
Molecular Formula: C22H15F2N3O3
Molecular Weight: 407.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327172-79-1 |
|---|---|
| Molecular Formula | C22H15F2N3O3 |
| Molecular Weight | 407.377 |
| IUPAC Name | 2-(2,4-difluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H15F2N3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(23)12-16(17)24/h2-12H,1H3,(H,25,27,28) |
| Standard InChI Key | VYRJCAZPAOCLQD-ROMGYVFFSA-N |
| SMILES | COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)NC4=CC=CC=N4 |
Introduction
Synthesis
The synthesis of this compound typically involves:
-
Formation of the Chromene Core: Cyclization reactions using salicylaldehyde derivatives and active methylene compounds under basic conditions.
-
Functionalization: Introduction of substituents like methoxy, carboxamide, and imino groups through stepwise reactions involving nucleophilic substitutions or amide bond formation.
-
Final Coupling: Addition of the pyridin-2-yl group via condensation reactions.
The synthesis may require purification steps such as recrystallization or column chromatography to achieve high purity.
Analytical Characterization
The structure and purity of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies hydrogen (^1H) and carbon (^13C) environments in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups (e.g., C=O, C-F, N-H). |
| X-ray Crystallography | Determines three-dimensional molecular conformation. |
Biological Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit diverse biological activities due to their ability to interact with various biological targets. Potential activities include:
-
Anticancer Properties:
-
Chromene derivatives are known for their cytotoxic effects against tumor cell lines by inhibiting cell proliferation or inducing apoptosis.
-
The presence of fluorinated phenyl groups often enhances bioavailability and target specificity.
-
-
Anti-inflammatory Effects:
-
The carboxamide functionality may contribute to inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
-
-
Antibacterial/Antifungal Potential:
-
Pyridine-containing compounds often exhibit antimicrobial activity by disrupting bacterial protein synthesis or cell wall integrity.
-
-
Molecular Docking Studies:
-
Computational simulations can predict binding affinity with key enzymes or receptors, aiding in drug design optimization.
-
Research Applications
This compound holds promise for:
-
Medicinal Chemistry: As a lead molecule for developing anticancer or anti-inflammatory drugs.
-
Pharmacological Studies: To explore its efficacy in vitro (e.g., cell line assays) and in vivo (animal models).
-
Structure-Activity Relationship (SAR): Modifications around its core structure could enhance potency or reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume